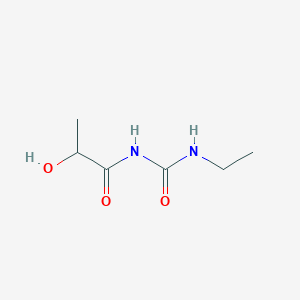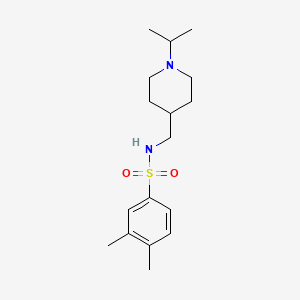
6-Methoxyhexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyhexane-1-thiol is an organic compound with the molecular formula C7H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors, often described as resembling that of rotten eggs. The presence of a methoxy group (OCH3) attached to the hexane chain distinguishes this compound from other thiols, imparting unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyhexane-1-thiol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated hexane derivative with a thiol reagent. For example, 6-bromohexane can react with sodium methanethiolate to form this compound.
Thioether Formation: Another method involves the formation of a thioether followed by demethylation. For instance, 6-methoxyhexane can be treated with a thiolating agent like thiourea, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient product isolation.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyhexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized using hydrogen peroxide to form 6-Methoxyhexane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons. For instance, this compound can be reduced using lithium aluminum hydride to yield 6-methoxyhexane.
Substitution: Thiols can participate in nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: 6-Methoxyhexane-1-disulfide.
Reduction: 6-Methoxyhexane.
Substitution: Various thioethers depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
6-Methoxyhexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-based biochemical processes.
Medicine: Thiols are known for their antioxidant properties, and this compound can be explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Methoxyhexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in protein folding and stability. Additionally, the thiol group can act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1-thiol: Lacks the methoxy group, making it less reactive in certain chemical reactions.
6-Methoxyhexane: Lacks the thiol group, making it unable to participate in thiol-specific reactions.
Methanethiol: A simpler thiol with a shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
6-Methoxyhexane-1-thiol is unique due to the presence of both a methoxy group and a thiol group. This combination imparts distinct reactivity, allowing it to participate in a wider range of chemical reactions compared to similar compounds. The methoxy group can influence the electron density around the thiol group, affecting its nucleophilicity and reactivity.
Propiedades
IUPAC Name |
6-methoxyhexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUKCUOVQSDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
![1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2550251.png)


![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)


![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2550265.png)
![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)


